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Compound of Interest

Compound Name: JC-171

CAS No.: 2112809-98-8

Cat. No.: B608175

Get Quote

Executive Summary
JC-171 is a potent, selective small-molecule inhibitor designed to target the NLRP3

inflammasome, thereby preventing the downstream activation of Caspase-1. Unlike direct

enzymatic inhibitors of Caspase-1 (e.g., VX-765), JC-171 functions upstream by disrupting the

assembly of the inflammasome complex, specifically interfering with the interaction between

NLRP3 and the adaptor protein ASC. This mechanism effectively halts the proteolytic

conversion of Pro-Caspase-1 into its active p20/p10 subunits, subsequently blocking the

maturation of Interleukin-1β (IL-1β) and Gasdermin D-mediated pyroptosis.

This guide details the mechanistic basis, chemical handling, and a validated experimental

workflow for utilizing JC-171 in in vitro models (specifically Bone Marrow-Derived Macrophages

- BMDMs).

Mechanistic Profile: Upstream Blockade of
Caspase-1
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To understand JC-171's efficacy, one must distinguish between enzyme inhibition and

activation inhibition. JC-171 does not bind to the catalytic pocket of Caspase-1. Instead, it

targets the NLRP3 sensor, a critical component of the innate immune system's "Signal 2"

response.

Mechanism of Action[1][2][3][4][5][6][7][8][9][10]
Priming (Signal 1): TLR4 activation (e.g., by LPS) upregulates expression of NLRP3 and

Pro-IL-1β via NF-κB. JC-171 does not inhibit this step (selectivity marker: TNF-α and IL-6

levels remain unaffected).[1]

Activation (Signal 2): Stimuli such as ATP or Nigericin cause K+ efflux. This triggers NLRP3

conformational changes.

The JC-171 Checkpoint: JC-171 acts as a hydroxyl-sulfonamide analogue that impedes the

oligomerization of NLRP3 and its subsequent recruitment of ASC (Apoptosis-associated

speck-like protein containing a CARD).

Consequence: Without the NLRP3-ASC scaffold, Pro-Caspase-1 cannot be recruited via

CARD-CARD interactions. Consequently, autocleavage into active Caspase-1 is abolished.

Pathway Visualization
The following diagram illustrates the precise intervention point of JC-171 within the canonical

inflammasome pathway.
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Figure 1: JC-171 targets the NLRP3 oligomerization step, preventing ASC recruitment and

subsequent Caspase-1 activation.

Technical Specifications & Preparation
Before initiating biological assays, ensure the compound is handled to maintain stability and

solubility.

Parameter Specification

Chemical Name JC-171 (Hydroxyl-sulfonamide analogue)

Molecular Formula C₁₆H₁₇ClN₂O₅S

Molecular Weight 384.83 g/mol

Solubility DMSO (up to 100 mM). Insoluble in water.

Stock Storage
-80°C (2 years) or -20°C (1 year).[2] Avoid

freeze-thaw cycles.

Working Conc.
1 µM – 30 µM (IC50 ≈ 8.45 µM in J774A.1

cells).

Preparation Protocol:

Reconstitution: Dissolve powder in 100% DMSO to create a 50 mM stock solution. Vortex for

30 seconds to ensure complete solubilization.

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to prevent crystallization upon

repeated thawing.

Dilution: On the day of the experiment, dilute the stock into pre-warmed cell culture media

(e.g., DMEM). Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.

Validated Experimental Protocol: In Vitro Inhibition
Assay
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This protocol uses Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells.[1] It is

designed as a self-validating system where the "Priming" step acts as an internal control for cell

viability and NF-κB competency.

Experimental Timeline
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Figure 2: Temporal workflow for JC-171 treatment relative to priming and activation stimuli.

Step-by-Step Methodology
Phase 1: Cell Seeding & Priming

Seeding: Plate J774A.1 cells or BMDMs at a density of

cells/mL in 12-well plates. Allow adherence overnight.

Media Change: Replace media with fresh DMEM (serum-free or low-serum is preferred for

supernatant analysis to reduce background protein).

Priming (Signal 1): Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL.

Incubation: Incubate at 37°C, 5% CO₂ for 4 hours.

Validation Check: This step upregulates Pro-IL-1β and NLRP3.[3][4] Without this, no

downstream signal will be generated regardless of JC-171 activity.

Phase 2: Inhibitor Treatment
JC-171 Addition: 30 minutes before the end of the LPS priming (i.e., at T=3.5h), add JC-171
to the designated wells.

Dose Response: 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 30 µM.

Control: Include a positive control inhibitor if available (e.g., MCC950 at 10 µM).
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Incubation: Incubate for 30 minutes.

Phase 3: Inflammasome Activation (Signal 2)
Activation: Add ATP (5 mM) or Nigericin (10 µM) to the wells.

Incubation: Incubate for 30–60 minutes.

Note: Extended incubation (>1 hour) may lead to excessive pyroptotic cell death,

complicating lysate analysis.

Phase 4: Harvesting & Analysis
Supernatant Collection: Collect cell culture media carefully. Centrifuge at 500xg for 5 mins to

remove cell debris. This fraction contains secreted IL-1β and Caspase-1 p20.

Lysate Collection: Wash cells with cold PBS. Lyse using RIPA buffer with protease inhibitors.

This fraction contains Pro-Caspase-1, Pro-IL-1β, and NLRP3.[5]

Data Analysis & Interpretation
To rigorously validate JC-171 inhibition, you must assess both the inhibition of activation and

the preservation of priming.

Western Blotting (The Gold Standard)
Target specific bands to confirm the mechanism.
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Protein Target Molecular Weight
Expected Result
(with JC-171)

Interpretation

Pro-Caspase-1 ~45 kDa Unchanged

JC-171 does not

degrade the

precursor.

Caspase-1 (p20) ~20 kDa Decreased / Absent

Primary Endpoint.

Indicates blockade of

activation.

Pro-IL-1β ~31 kDa Unchanged

Confirms JC-171 does

not inhibit NF-κB

priming.

Mature IL-1β ~17 kDa Decreased / Absent
Direct consequence of

Caspase-1 inhibition.

NLRP3 ~118 kDa Unchanged

JC-171 inhibits

function, not

expression.

ELISA (Quantitative Output)
IL-1β: Expect a dose-dependent reduction in supernatant IL-1β (IC50 ≈ 8.45 µM).[1][2]

TNF-α: Levels should remain high and comparable to the LPS-only control. This proves the

compound is not a general immunosuppressant.

ASC Oligomerization Assay (Mechanistic Proof)
If deep mechanistic validation is required, perform an ASC speck cross-linking assay.

Method: Cross-link insoluble pellets with DSS (disuccinimidyl suberate).

Result: JC-171 treatment should prevent the formation of ASC dimers/oligomers (seen as a

ladder on Western blot), confining ASC to the monomeric state.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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